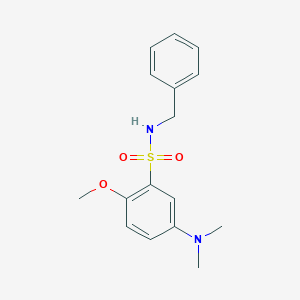![molecular formula C14H17ClN2O3S B272650 1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)
1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, commonly known as Valsartan, is a medication used to treat high blood pressure and heart failure. It belongs to the class of drugs known as angiotensin receptor blockers (ARBs) and works by blocking the action of angiotensin II, a hormone that causes blood vessels to narrow. Valsartan is a widely used drug and has been the subject of numerous scientific studies.
Mecanismo De Acción
Valsartan works by blocking the binding of angiotensin II to its receptors, which prevents the hormone from causing blood vessels to constrict. This results in a decrease in blood pressure and an increase in blood flow to the heart and other organs. Valsartan also has other effects, such as reducing inflammation and oxidative stress, which may contribute to its therapeutic benefits.
Biochemical and Physiological Effects:
Valsartan has been shown to have a number of biochemical and physiological effects, including reducing oxidative stress, inflammation, and fibrosis. It has also been shown to improve endothelial function, increase nitric oxide production, and reduce sympathetic nervous system activity. These effects may contribute to the drug's therapeutic benefits in cardiovascular disease and other conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Valsartan has several advantages for use in laboratory experiments, including its well-established safety profile, ease of administration, and availability in both oral and intravenous formulations. However, there are also some limitations to its use, such as potential interactions with other medications and the need for careful monitoring of blood pressure and kidney function.
Direcciones Futuras
There are many potential future directions for research on Valsartan and related compounds. Some areas of interest include investigating the drug's effects on cognitive function and neurodegenerative diseases, exploring its potential for use in cancer therapy, and developing new formulations or delivery methods to improve its efficacy and safety. Other areas of research could focus on identifying new targets for 1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole and developing more selective and potent compounds with fewer side effects. Overall, Valsartan and this compound continue to be an important area of research in the fields of cardiovascular disease, pharmacology, and drug development.
Métodos De Síntesis
The synthesis of Valsartan involves the condensation of 3-methyl-5-oxo-2-pyrrolidinecarboxylic acid ethyl ester with 5-chloro-2-propoxybenzene-1-sulfonyl chloride in the presence of a base. This is followed by the addition of 2,4-dimethylpyrazole-3-carboxylic acid and the removal of the protecting group to yield the final product.
Aplicaciones Científicas De Investigación
Valsartan has been extensively studied for its therapeutic effects on hypertension, heart failure, and other cardiovascular diseases. It has also been investigated for its potential use in the treatment of Alzheimer's disease, diabetic nephropathy, and other conditions. In addition, Valsartan has been used in research to study the renin-angiotensin-aldosterone system, a complex hormonal system that regulates blood pressure and fluid balance.
Propiedades
Fórmula molecular |
C14H17ClN2O3S |
|---|---|
Peso molecular |
328.8 g/mol |
Nombre IUPAC |
1-(5-chloro-2-propoxyphenyl)sulfonyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C14H17ClN2O3S/c1-4-7-20-13-6-5-12(15)9-14(13)21(18,19)17-11(3)8-10(2)16-17/h5-6,8-9H,4,7H2,1-3H3 |
Clave InChI |
XMMGJFPCCCAYQG-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C(=CC(=N2)C)C |
SMILES canónico |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C(=CC(=N2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)



![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)
![Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate](/img/structure/B272646.png)